![molecular formula C20H24Cl2N4 B3062239 N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 202579-59-7](/img/structure/B3062239.png)
N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-171729 est un médicament à petite molécule développé par Pfizer IncCe composé a été initialement étudié pour ses applications thérapeutiques potentielles dans le traitement de la dépression majeure et des troubles anxieux .
Méthodes De Préparation
La synthèse de PD-171729 implique plusieurs étapes. L'une des étapes clés comprend la réaction d'un composé précurseur avec de l'oxychlorure de phosphore pour former un dérivé chloré. Cet intermédiaire est ensuite condensé avec de la butyléthylamine pour donner du PD-171729 . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire.
Analyse Des Réactions Chimiques
PD-171729 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
PD-171729 a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement de la dépression majeure et des troubles anxieux. Il fonctionne comme un inhibiteur de l'hormone corticotrope, ce qui signifie qu'il peut potentiellement moduler la réponse au stress dans l'organisme. Cela en fait un candidat pour le traitement des affections liées au stress et à l'anxiété .
Mécanisme d'action
Le mécanisme d'action de PD-171729 implique l'inhibition de l'activité de l'hormone corticotrope. Cette hormone joue un rôle crucial dans la réponse de l'organisme au stress. En inhibant cette hormone, PD-171729 peut potentiellement réduire les symptômes des troubles liés au stress. Les cibles moléculaires et les voies impliquées comprennent les récepteurs de l'hormone corticotrope, qui font partie de l'axe hypothalamo-hypophyso-surrénalien .
Applications De Recherche Scientifique
PD-171729 has been primarily researched for its potential therapeutic applications in treating major depressive disorder and anxiety disorders. It functions as a corticotropin-releasing hormone inhibitor, which means it can potentially modulate the stress response in the body. This makes it a candidate for treating conditions related to stress and anxiety .
Mécanisme D'action
The mechanism of action of PD-171729 involves inhibiting the activity of corticotropin-releasing hormone. This hormone plays a crucial role in the body’s response to stress. By inhibiting this hormone, PD-171729 can potentially reduce the symptoms of stress-related disorders. The molecular targets and pathways involved include the corticotropin-releasing hormone receptors, which are part of the hypothalamic-pituitary-adrenal axis .
Comparaison Avec Des Composés Similaires
PD-171729 peut être comparé à d'autres inhibiteurs de l'hormone corticotrope. Parmi les composés similaires, on peut citer :
CP-154,526 : Un antagoniste sélectif des récepteurs de l'hormone corticotrope présentant un potentiel thérapeutique similaire.
Ce qui distingue PD-171729, c'est sa structure moléculaire spécifique et les voies particulières qu'il cible, ce qui peut offrir des avantages thérapeutiques uniques .
Propriétés
Numéro CAS |
202579-59-7 |
|---|---|
Formule moléculaire |
C20H24Cl2N4 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H24Cl2N4/c1-5-7-10-25(6-2)18-11-13(3)23-20-19(14(4)24-26(18)20)16-9-8-15(21)12-17(16)22/h8-9,11-12H,5-7,10H2,1-4H3 |
Clé InChI |
DVFPSRARRBNMBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)

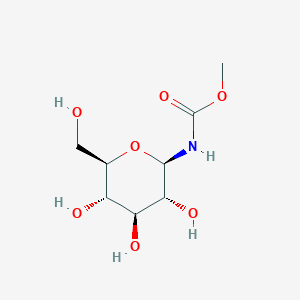

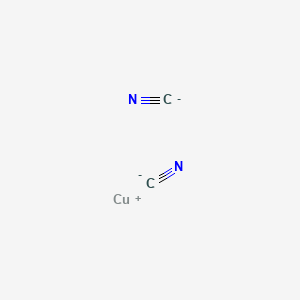

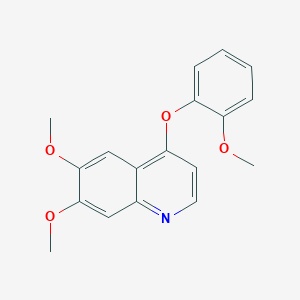
![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)
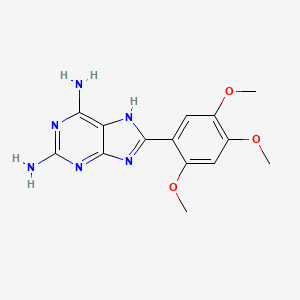
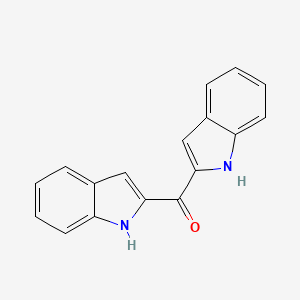
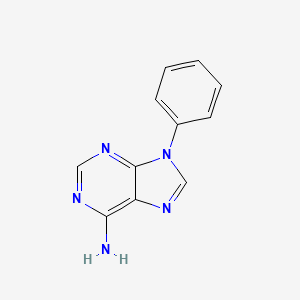

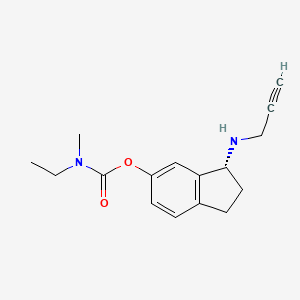
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
